molecular formula C5H5N3S B2789214 6-Methylthiazolo[3,2-B][1,2,4]triazole CAS No. 34179-62-9

6-Methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B2789214
CAS No.: 34179-62-9
M. Wt: 139.18
InChI Key: CJGIYFDORXWWMT-UHFFFAOYSA-N
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Description

6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound . It has a molecular formula of C5H5N3S . This compound is part of the triazole family, which are known for their superior pharmacological applications .


Synthesis Analysis

Triazoles, including this compound, can be synthesized through various methods. One approach involves the reaction of unsymmetrical α-bromo diketones (in situ) and various 1,2,4 triazoles in eco-friendly conditions . Another method involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . This structure allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles, including this compound, are known to undergo a variety of chemical reactions. For instance, they can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

The average mass of this compound is 139.178 Da, and its monoisotopic mass is 139.020416 Da . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Applications

  • Triazole derivatives, including those fused with six-membered ring systems like 6-Methylthiazolo[3,2-b][1,2,4]triazole, have shown significant applications as antimicrobial agents. They exhibit considerable activity against a range of microorganisms, including bacteria and fungi (Kaplancikli et al., 2008).

Synthesis of Novel Compounds

  • The compound is used in synthesizing various novel derivatives. This includes triazolo and triazolothiadiazine derivatives with potential biomedical applications (Abdel‐Aziz et al., 2007), (Molina et al., 1985).

Biological Activities and Potential Therapeutic Uses

  • Derivatives of this compound have been studied for their biological activities, including as potential anticonvulsant agents. This demonstrates their versatile applications in medicinal chemistry (Erol et al., 1995).

Chemical Structure and Reactivity Studies

  • Research has also focused on understanding the synthesis, structure, and reactivity of various triazole derivatives, contributing to the knowledge of their chemical properties and potential applications (Molina et al., 1986).

Applications in Stabilizing DNA Structures

  • In a more specialized application, certain derivatives of thiazolo[3,2-b][1,2,4]triazoles have been used for stabilizing telomeric G-quadruplex structures, which is a significant area of research in the context of genetic studies and potential cancer therapies (El Bakali et al., 2009).

Anticonvulsant Properties

  • Some derivatives have been evaluated for their anticonvulsant activities, highlighting their potential in developing new therapeutic agents for treating seizures (Wang et al., 2019).

Properties

IUPAC Name

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGIYFDORXWWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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